2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine
Overview
Description
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiophene ring fused with a cyclopentane ring and an amine group, making it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine typically involves multiple steps, starting with the formation of the cyclopenta[b]thiophene core. One common method includes the chlorination of a precursor compound followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the fields of anti-inflammatory and anti-cancer research.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopentane derivatives: These compounds have a cyclopentane ring but lack the thiophene moiety, resulting in different reactivity and applications.
Amines: Compounds with amine groups exhibit similar reactivity in nucleophilic substitution reactions but differ in their overall structure and function
Properties
IUPAC Name |
2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c8-7-3-4-5(9)1-2-6(4)10-7/h3,5H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNYFBDVONTICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518717-54-8 | |
Record name | 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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